molecular formula C28H54O4Pb B7768896 Myristic acid CAS No. 32112-52-0

Myristic acid

Cat. No. B7768896
CAS RN: 32112-52-0
M. Wt: 662 g/mol
InChI Key: ZZSLTNOFMWYBTR-UHFFFAOYSA-L
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Description

Myristic acid, also known as tetradecanoic acid, is a naturally occurring saturated fatty acid . It plays a critical role in various biological and industrial processes . It is commonly found in animal and vegetable fats and oils, notably in nutmeg, palm kernel oil, coconut oil, and butter fat .


Synthesis Analysis

This compound can be synthesized in laboratories through various methods such as fatty acid synthesis or the hydrolysis of triglycerides . Hydrolysis of an ester results in an alcohol and carboxylic acid anion being formed . Trimyristin, a trimester, will go through a form of alkaline hydrolysis, thus yielding this compound .


Molecular Structure Analysis

This compound is a 14-carbon chain fatty acid, which is represented in the standard structure of fatty acids . The hydrocarbon chain provides the fatty acid’s nonpolar properties, while the carboxyl group (-COOH) endows it with reactivity and polar behavior .


Chemical Reactions Analysis

At elevated temperatures, this compound and starch undergo pyrolysis or partial combustion, which is a chemical decomposition reaction caused by heat and results in the breakdown of the molecular structure of the molecules . In addition, this compound can form a binary eutectic phase change material (PCM) with paraffin wax, which was prepared by a melt-solution blending method .


Physical And Chemical Properties Analysis

This compound is a colorless or white solid . The melting point is about 54.4 degrees Celsius, and the boiling point is 250.6 degrees Celsius at 760 mm Hg . It is soluble in alcohol, acetates, C6H6, haloalkanes, phenyls, and nitros .

Scientific Research Applications

  • Phase Change Material for Energy Storage : Myristic acid is used in low-temperature heating applications, such as solar space heating and greenhouse heating. It forms a eutectic mixture with lauric acid, which lowers its melting temperature and increases its suitability for thermal energy storage applications (Keleş, Kaygusuz, & Sari, 2005).

  • Thermal and Physical Property Enhancement : Research shows that this compound can be treated to alter its physical and thermal properties, enhancing its utility as a phase change material for thermal energy storage (Trivedi et al., 2015).

  • Food Industry Application : In the food industry, this compound is used as a flavor ingredient. It is commonly found in fats in plant and animal products, such as nutmeg. Its use as a food flavoring does not pose a health risk at current levels of intake (Burdock & Carabin, 2007).

  • Diabetes Management : this compound has been found to improve hyperglycemia in a mouse model of type 2 diabetes. Chronic oral administration of this compound can reduce blood glucose levels and body weight, suggesting potential in the prevention and treatment of type 2 diabetes mellitus (Takato et al., 2017).

  • Magnetite Stabilization in Magnetic Fluids : this compound is used as an alternative to oleic acid for stabilizing magnetite in magnetic fluids, important in various technological applications (Feoktystov et al., 2009).

  • Cellular and Molecular Biology : this compound's role in cellular regulations, such as N-terminal myristoylation of proteins, is significant. Modulations in cellular concentration of this compound can act as regulators in metabolic pathways (Beauchamp, Rioux, & Legrand, 2009).

  • Ruminant Animal Diet and Methanogenesis : Supplementing this compound in dairy cow rations affects ruminal methanogenesis and alters the fatty acid profile in milk. This suggests its potential use in modifying dairy products and reducing methane emissions from ruminants (Odongo et al., 2007).

  • Protein Research : this compound is identified as an NH2-terminal blocking group of various proteins, highlighting its role in protein function and synthesis (Aitken et al., 1982).

  • Health and Disease : Research on this compound's effects on hepatic cells reveals its association with steatosis, cytoskeleton remodeling, endoplasmic reticulum stress, protein turnover, and exosome release, providing insights into its role in health and disease mechanisms (Speziali et al., 2018).

  • Fatty Acid Oxidation Defects : this compound is used in diagnostic assays for detecting medium-chain acyl-CoA dehydrogenase deficiency and other metabolic disorders related to fatty acid oxidation (Manning et al., 1990).

  • Regulation of Desaturases : this compound regulates the activity of mammalian desaturases, important enzymes in fatty acid metabolism. It affects the Δ4-desaturation of dihydroceramide, Δ6-desaturation of polyunsaturated fatty acids, and is a substrate for fatty acid desaturases (Rioux, Pédrono, & Legrand, 2011).

  • Thermal Energy Storage Performance Enhancement : this compound, combined with other materials like silica fume and carbon nanotubes, shows enhanced thermal properties and energy storage/release performance, beneficial for solar thermal energy storage applications (Sari et al., 2019).

  • Cotranslational Modification of Proteins : this compound is involved in the cotranslational modification of proteins, an important process in protein biogenesis (Wilcox, Hu, & Olson, 1987).

  • Thermal Reliability for Latent Heat Storage : The thermal reliability of this compound, among other fatty acids, is assessed for use in latent heat energy storage, crucial for sustainable energy solutions (Sari, 2003).

  • Protein-Lipid Interactions : Studies on the interactions between this compound and proteins, like bovine serum albumin, provide insights into the behavior of fatty acids in biological systems (Hamilton et al., 1984).

Mechanism of Action

Target of Action

Myristic acid, a common saturated fatty acid, primarily targets proteins within the body. It plays a crucial role in the process of myristoylation, which is the attachment of this compound to proteins . This modification is important for the activation and subcellular localization of certain proteins . The primary targets of this compound include Genome polyprotein, cAMP-dependent protein kinase inhibitor alpha, cAMP-dependent protein kinase catalytic subunit alpha, Fatty acid metabolism regulator protein, Enoyl-CoA delta isomerase 2, mitochondrial, Recoverin, Calmodulin, Non-fluorescent flavoprotein, Tyrosine-protein kinase ABL1, UDP-3-O- [3-hydroxymyristoyl] N-acetylglucosamine deacetylase .

Mode of Action

This compound interacts with its targets through a process called myristoylation. This process involves the covalent attachment of this compound to the N-terminal glycine residues of proteins, a modification mediated by an enzyme called N-myristoyltransferase (NMT) . This modification is crucial for the activation and subcellular localization of certain proteins .

Biochemical Pathways

This compound is involved in various cellular activities through the process of myristoylation . It plays a significant role in the ubiquitination–lysosome and ubiquitination–proteasome pathways . Myristoylation controls protein function by targeting proteins to specific locations, promoting specific protein–protein and protein–lipid interactions, and causing ligand-induced conformational changes .

Pharmacokinetics

It is known that this compound can form a eutectic with certain compounds due to hydrogen bonding interaction .

Result of Action

The action of this compound results in the stabilization of many different proteins, including proteins in the immune system, and to fight tumors . It also plays a role in the activation and subcellular localization of certain proteins . This compound’s action on proteins can lead to changes in cellular signaling pathways and physiological processes .

Action Environment

Environmental factors can influence the action of this compound. For example, the presence of certain fatty acids in the diet can modulate the action of this compound . Additionally, host plant biochemistry or other environmental factors may represent a barrier to the action of this compound

Safety and Hazards

Myristic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin, eyes, and clothing, keep away from heat and sources of ignition, do not ingest, and do not breathe vapours/dust .

Future Directions

Research continues into the use of myristic acid in drug delivery systems . Due to its lipophilic nature, it may increase the bioavailability of certain medications, making them more effective . Studies are also ongoing to better understand the role of this compound in cellular signaling and how this can be leveraged for therapeutic interventions in various diseases .

Biochemical Analysis

Biochemical Properties

Myristic acid is a 14-carbon chain fatty acid, which is represented in the standard structure of fatty acids . The hydrocarbon chain provides the fatty acid’s nonpolar properties, while the carboxyl group (-COOH) endows it with reactivity and polar behavior . This compound is commonly added via a covalent linkage to the N-terminal glycine of many eukaryotic and viral proteins, a process called myristoylation . Myristoylation enables proteins to bind to cell membranes and facilitates protein-protein interactions .

Cellular Effects

This compound has been found to exert anti-inflammatory activity through the NF-κB pathway in lipopolysaccharide-induced BV-2 microglial cells . It also has been reported to improve hyperglycaemia by decreasing insulin-responsive glucose levels and reducing body weight in male NSY mice . Moreover, this compound consumption raises low-density lipoprotein (LDL) cholesterol .

Molecular Mechanism

This compound acts as a lipid anchor in biomembranes .

Temporal Effects in Laboratory Settings

Chronic oral administration of this compound has been shown to ameliorate glucose tolerance and reduce insulin-responsive blood glucose levels in male NSY mice . Most patients with sepsis and SIRS had the highest levels of this compound within 24 h after an established diagnosis .

Dosage Effects in Animal Models

In animal models, chronic administration of this compound has been shown to improve hyperglycaemia and reduce body weight

Metabolic Pathways

This compound is involved in various metabolic pathways. It is readily hydrolyzed to the corresponding alcohols and acids, which are then further metabolized .

Transport and Distribution

This compound has been found to inhibit the activity of the bacterial ABC transporter BmrA . This suggests that this compound may play a role in the transport and distribution of substances within cells.

Subcellular Localization

This compound is commonly added via a covalent linkage to the N-terminal glycine of many eukaryotic and viral proteins, a process called myristoylation . This modification enables proteins to bind to cell membranes, facilitating their subcellular localization .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Myristic acid involves the oxidation of a fatty acid precursor, which can be obtained from natural sources or synthesized from simpler starting materials.", "Starting Materials": [ "Lauric acid", "Sodium hydroxide", "Sodium hypochlorite", "Hydrochloric acid", "Sodium chloride", "Water", "Organic solvent (e.g. hexane)" ], "Reaction": [ "Lauric acid is dissolved in a solution of sodium hydroxide and water to form a sodium salt.", "Sodium hypochlorite is added to the solution to oxidize the lauric acid to myristic acid.", "The reaction mixture is then acidified with hydrochloric acid to protonate the myristic acid and precipitate it out of solution.", "The myristic acid is then washed with water and dried.", "The crude myristic acid can be purified by recrystallization from an organic solvent such as hexane.", "The final product is obtained as white crystals with a melting point of 54-55°C." ] }

... The specific hypothesis tested was that free fatty acid association with CD36, a class B scavenger receptor, induces the activation of endothelial nitric-oxide synthase (eNOS). A human microvascular endothelial cell line and a transfected Chinese hamster ovary cell system were used to determine which free fatty acids stimulate eNOS. Surprisingly, only myristic acid, and to a lesser extent palmitic acid, stimulated eNOS. The stimulation of eNOS was dose- and time-dependent. Competition experiments with other free fatty acids and with a CD36-blocking antibody demonstrated that the effects of myristic acid on eNOS required association with CD36. Further mechanistic studies demonstrated that the effects of myristic acid on eNOS function were not dependent on PI 3-kinase, Akt kinase, or calcium. Pharmacological studies and dominant negative constructs were used to demonstrate that myristic acid/CD36 stimulation of eNOS activity was dependent on the activation of AMP kinase. These data demonstrate an unexpected link among myristic acid, CD36, AMP kinase, and eNOS activity.

CAS RN

32112-52-0

Molecular Formula

C28H54O4Pb

Molecular Weight

662 g/mol

IUPAC Name

lead(2+);tetradecanoate

InChI

InChI=1S/2C14H28O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2*2-13H2,1H3,(H,15,16);/q;;+2/p-2

InChI Key

ZZSLTNOFMWYBTR-UHFFFAOYSA-L

SMILES

CCCCCCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Pb+2]

boiling_point

482.9 °F at 100 mmHg (NTP, 1992)
326.2 °C

Color/Form

Oily, white, crystalline solid
Crystals from methanol
Leaflets from ethyl ethe

density

0.8622 at 129 °F (NTP, 1992) - Less dense than water;  will float
0.8622 at 54 °C/4 °C

flash_point

greater than 235 °F (NTP, 1992)

melting_point

129 °F (NTP, 1992)
53.9 °C

physical_description

Tetradecanoic acid is an oily white crystalline solid. (NTP, 1992)
Other Solid;  Liquid;  Pellets or Large Crystals;  Liquid, Other Solid;  Dry Powder
White oily solid;  [Hawley] Colorless, white, or faintly yellow solid;  [CHEMINFO]
Solid
hard, white, or faintly yellowish, somewhat glossy, crystalline solid

solubility

less than 1 mg/mL at 64 °F (NTP, 1992)
Sol in absolute alcohol, methanol, ether, petroleum ether, benzene, chloroform
Slightly soluble in ethyl ether;  soluble in ethanol, acetone, chloroform, methanol;  very soluble in benzene
In water, 22 mg/L at 30 °C
0.00107 mg/mL
practically insoluble in water;  soluble in alcohol, chloroform, ethe

vapor_pressure

1 mmHg at 288 °F ;  5 mmHg at 345 °F;  760 mmHg at 604 °F (NTP, 1992)
0.0000014 [mmHg]
1.40X10-6 mm Hg at 25 °C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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